7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine
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Overview
Description
7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of a pyrazole derivative with a suitable aldehyde or ketone under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidines and related heterocycles such as imidazo[1,2-b]pyridazines .
Uniqueness
What sets 7-(Propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine apart is its unique structural features, which confer specific biological activities
Properties
Molecular Formula |
C9H16N4 |
---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
7-propan-2-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-amine |
InChI |
InChI=1S/C9H16N4/c1-6(2)8-3-4-11-9-7(10)5-12-13(8)9/h5-6,8,11H,3-4,10H2,1-2H3 |
InChI Key |
MURRHQAZZGAYMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCNC2=C(C=NN12)N |
Origin of Product |
United States |
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